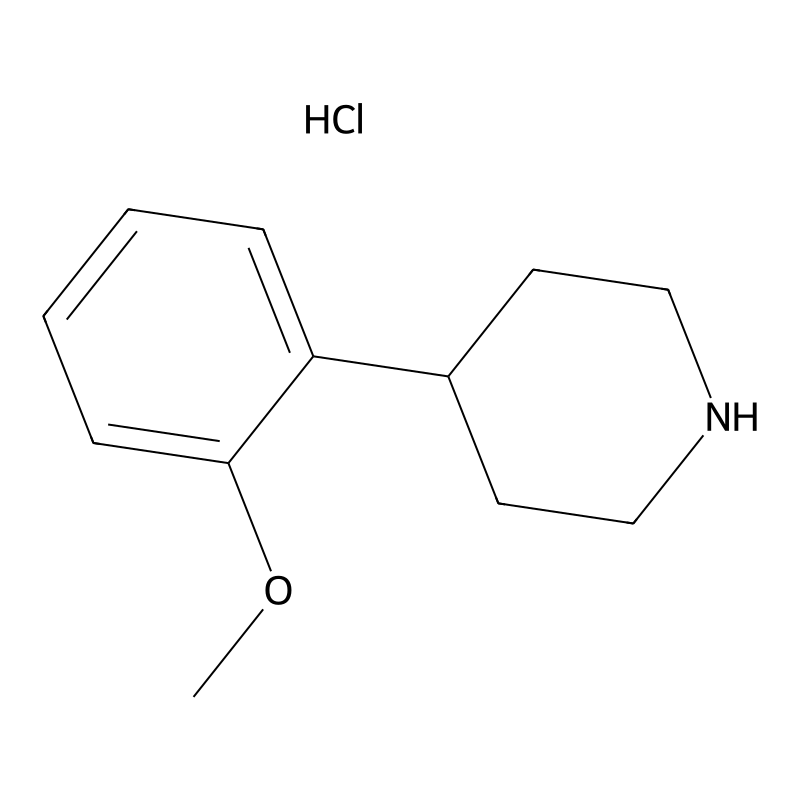

4-(2-Methoxyphenyl)piperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidine Derivatives in Pharmaceutical Applications

Specific Scientific Field: The field of pharmaceuticals and medicinal chemistry.

Comprehensive Summary of the Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results or Outcomes: The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

4-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO. This compound is a piperidine derivative characterized by a methoxyphenyl group attached to the piperidine ring. It is recognized for its unique chemical properties, making it valuable in various research and industrial applications. The hydrochloride form enhances its solubility and stability, facilitating its use in different chemical environments.

The synthesis of 4-(2-Methoxyphenyl)piperidine hydrochloride typically involves the following steps:

- Reagent Preparation: 2-Methoxybenzyl chloride is prepared as a starting material.

- Reaction with Piperidine: The 2-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide.

- Solvent Use: The reaction is conducted in an organic solvent like toluene or dichloromethane.

- Formation of Hydrochloride Salt: Hydrochloric acid is added post-reaction to form the hydrochloride salt.

Industrial production methods often involve optimized large-scale batch reactions that focus on yield and purity, with purification steps including recrystallization and chromatography.

Research on 4-(2-Methoxyphenyl)piperidine hydrochloride has focused on its interactions with biological targets. These studies explore how the compound's structure influences its binding affinity and activity at specific receptors, which can lead to insights into its therapeutic potential. Understanding these interactions is crucial for developing new drugs and therapies based on this compound.

Similar Compounds

Several compounds share structural similarities with 4-(2-Methoxyphenyl)piperidine hydrochloride, including:

- 4-(4-Methoxyphenyl)piperidine hydrochloride

- 2-(2-Methoxyethyl)piperidine hydrochloride

- 3-(3-Methylphenyl)piperidine hydrochloride

- 3-(2-Methylphenyl)piperidine hydrochloride

Comparison with Similar Compounds

The uniqueness of 4-(2-Methoxyphenyl)piperidine hydrochloride lies in the specific positioning of the methoxy group on the phenyl ring. This configuration significantly influences its chemical reactivity and biological activity compared to its analogs. Such distinct structural features enable unique interactions with molecular targets, enhancing its value in research and industrial applications.